molecular formula C7H7ClN2O4S B8809308 N-(4-chloro-3-nitrophenyl)methanesulfonamide

N-(4-chloro-3-nitrophenyl)methanesulfonamide

Cat. No. B8809308
M. Wt: 250.66 g/mol
InChI Key: RQWHKEOWVRYTBP-UHFFFAOYSA-N
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Patent
US05021333

Procedure details

Methanesulphonyl chloride (58.3 g, 0.509 mole) was added in one portion to a stirred solution of 97% 4-chloro-3-nitroaniline (86 g, 0.485 mole) in pyridine (80 ml) and xylene (500 ml). The temperature rose to 50° and the mixture was allowed to stand for a further 2 hr before addition of a mixture of 10M-hydrochloric acid (100 ml) and water (100 ml). The brown solid which was collected and washed successively with xylene (50 ml) and water (3×50 ml). The damp material was crystallized from methanol (800 ml) to give a solid which was collected, washed with methanol (2×50 ml) and dried to give the product 95 g (78%) m.p. 163°.
Quantity
58.3 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[Cl:6][C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][C:8]=1[N+:14]([O-:16])=[O:15].Cl.O>N1C=CC=CC=1.C1(C)C(C)=CC=CC=1>[Cl:6][C:7]1[CH:13]=[CH:12][C:10]([NH:11][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:9][C:8]=1[N+:14]([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
58.3 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
86 g
Type
reactant
Smiles
ClC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 50°
CUSTOM
Type
CUSTOM
Details
The brown solid which was collected
WASH
Type
WASH
Details
washed successively with xylene (50 ml) and water (3×50 ml)
CUSTOM
Type
CUSTOM
Details
The damp material was crystallized from methanol (800 ml)
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with methanol (2×50 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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